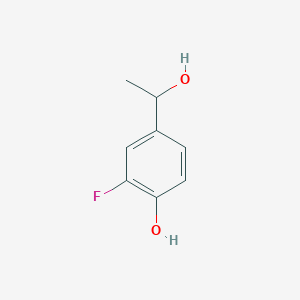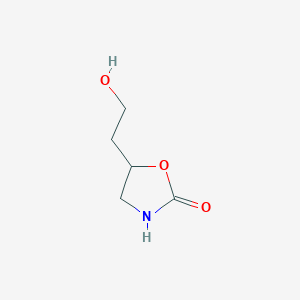
5-(2-Hydroxyethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyethyl)oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents. The presence of the hydroxyethyl group at the 5-position of the oxazolidinone ring enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)oxazolidin-2-one typically involves the reaction of 2-aminoethanol with carbon dioxide or phosgene. One common method includes heating a mixture of urea, ethanolamine, and dimethylformamide to 120°C, maintaining the temperature for 2 hours, and then increasing it to 150-160°C for 6 hours under reflux conditions. After cooling, the dimethylformamide is removed under reduced pressure, and the product is crystallized from anhydrous ethanol .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of readily available 1,2-aminoalcohols as substrates. These substrates can be converted into cyclic carbamates using various reagents and catalysts, such as sodium hydride or triazabicyclodecene .
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Hydroxyethyl)oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Substitution: The hydrogen atoms on the nitrogen and carbon atoms can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and carbonyl compounds .
Aplicaciones Científicas De Investigación
5-(2-Hydroxyethyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential as an antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria.
Medicine: Derivatives of oxazolidinones, such as linezolid, are used clinically to treat bacterial infections.
Industry: It is used in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyethyl)oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of protein synthesis in bacteria. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but can be bactericidal for certain other bacteria .
Comparación Con Compuestos Similares
Linezolid: A well-known oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used to treat bacterial infections.
Contezolid: A newer oxazolidinone with improved activity against resistant bacterial strains.
Uniqueness: 5-(2-Hydroxyethyl)oxazolidin-2-one is unique due to the presence of the hydroxyethyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
5-(2-hydroxyethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c7-2-1-4-3-6-5(8)9-4/h4,7H,1-3H2,(H,6,8) |
Clave InChI |
JSLJYIHELNVYTA-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
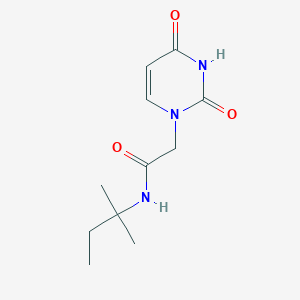
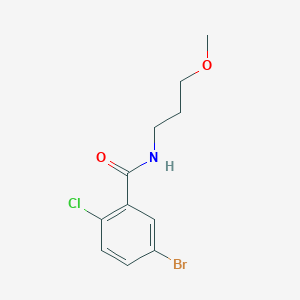


![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
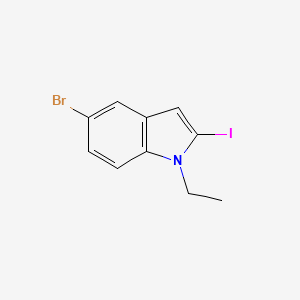

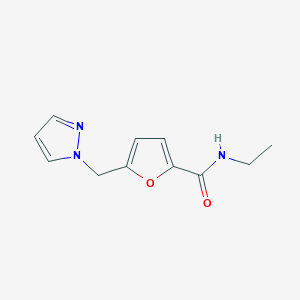

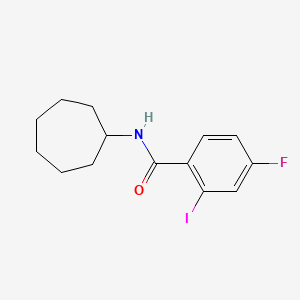

![3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14900114.png)
